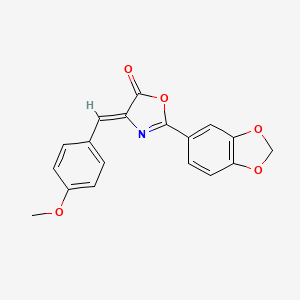![molecular formula C20H18N2O2 B11541997 N'-[(E)-(3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11541997.png)
N'-[(E)-(3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(3-メトキシフェニル)メチリデン]-2-(ナフタレン-1-イル)アセトヒドラジドは、ユニークな構造的特性と科学研究のさまざまな分野における潜在的な用途で知られている化学化合物です。この化合物は、メトキシフェニル基とナフタレン基の存在が特徴であり、これらがその独特の化学的挙動に寄与しています。
準備方法
合成経路と反応条件
N'-[(E)-(3-メトキシフェニル)メチリデン]-2-(ナフタレン-1-イル)アセトヒドラジドの合成は、通常、3-メトキシベンズアルデヒドと2-(ナフタレン-1-イル)アセトヒドラジドの間の縮合反応を含みます。反応は通常、塩酸などの酸触媒の存在下、還流条件下で行われます。 反応混合物を冷却し、生成物を濾過により単離し、再結晶によって精製します .
工業的生産方法
この化合物の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。これには、収量と純度を高めるために、温度、圧力、触媒濃度などの反応条件を最適化することが含まれます。工業的生産には、効率とスケーラビリティを向上させるために連続式反応器を使用することも含まれます。
化学反応の分析
反応の種類
N'-[(E)-(3-メトキシフェニル)メチリデン]-2-(ナフタレン-1-イル)アセトヒドラジドは、さまざまな化学反応を起こす可能性があり、その中には以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができ、対応するカルボン酸またはケトンを生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、アルコールまたはアミンを生成します。
置換: メトキシ基は、水酸化ナトリウムやtert-ブトキシドカリウムなどの試薬を使用して、求核置換反応によって他の官能基で置換することができます.
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水溶液またはアルコール溶液中の水酸化ナトリウム。
生成される主な生成物
酸化: カルボン酸、ケトン。
還元: アルコール、アミン。
置換: メトキシ基を置換する異なる官能基を持つ誘導体。
科学研究の用途
N'-[(E)-(3-メトキシフェニル)メチリデン]-2-(ナフタレン-1-イル)アセトヒドラジドは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性について研究されています。
医学: 特に創薬において、潜在的な治療的用途について研究されています。
産業: 新素材や化学プロセスの開発に利用されます.
科学的研究の応用
N’-[(E)-(3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N'-[(E)-(3-メトキシフェニル)メチリデン]-2-(ナフタレン-1-イル)アセトヒドラジドの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、それによって抗癌作用を示す可能性があります .
類似化合物との比較
類似化合物
- N'-[(E)-(3-メトキシフェニル)メチリデン]-2-(4-メチルフェニル)アセトヒドラジド
- N'-[(E)-(3-メトキシフェニル)メチリデン]-2-(4-フェニル)アセトヒドラジド
- N'-[(E)-(3-メトキシフェニル)メチリデン]-2-(4-エトキシフェニル)アセトヒドラジド
ユニークさ
N'-[(E)-(3-メトキシフェニル)メチリデン]-2-(ナフタレン-1-イル)アセトヒドラジドは、メトキシフェニル基とナフタレン基の両方が存在することでユニークであり、これらが独特の化学的および生物学的特性を付与します。
特性
分子式 |
C20H18N2O2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H18N2O2/c1-24-18-10-4-6-15(12-18)14-21-22-20(23)13-17-9-5-8-16-7-2-3-11-19(16)17/h2-12,14H,13H2,1H3,(H,22,23)/b21-14+ |
InChIキー |
YGUGAKSXNAOFJK-KGENOOAVSA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32 |
正規SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[(E)-[(2,3-dichlorophenyl)imino]methyl]-6-nitrophenol](/img/structure/B11541921.png)
![2,4-dibromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541930.png)
![3-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B11541948.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide](/img/structure/B11541955.png)

![N'-[(Z)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11541961.png)
![2-(2,5-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541968.png)
![4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11541969.png)
![2-ethoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11541973.png)
![(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11541977.png)


![Methyl {[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11541994.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11542008.png)
